2-(2-amino-1,3-thiazol-4-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Amino-1,3-thiazol-4-yl)propan-2-ol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-1,3-thiazol-4-yl)propan-2-ol typically involves the reaction of 2-aminothiazole with appropriate reagents under controlled conditions. One common method includes the reaction of 2-aminothiazole with an epoxide, such as propylene oxide, in the presence of a base like sodium hydroxide. The reaction is carried out at room temperature, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-1,3-thiazol-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different thiazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, which have significant biological and chemical applications .
Scientific Research Applications
2-(2-Amino-1,3-thiazol-4-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: This compound exhibits antimicrobial, antifungal, and antiviral activities, making it valuable in the development of new therapeutic agents.
Medicine: It is explored for its potential in treating various diseases due to its biological activities.
Industry: It is used in the production of dyes, biocides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-amino-1,3-thiazol-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to antimicrobial or antiviral effects. The exact mechanism may vary depending on the specific application and target organism .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities.
2-(2-Aminothiazol-4-yl)acetic acid: Another derivative with distinct applications in pharmaceuticals.
Thiazole derivatives: Various compounds with modifications on the thiazole ring, exhibiting diverse biological activities
Uniqueness
2-(2-Amino-1,3-thiazol-4-yl)propan-2-ol stands out due to its specific structure, which imparts unique chemical reactivity and biological properties. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a valuable compound in research and industry .
Properties
CAS No. |
752242-49-2 |
---|---|
Molecular Formula |
C6H10N2OS |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.